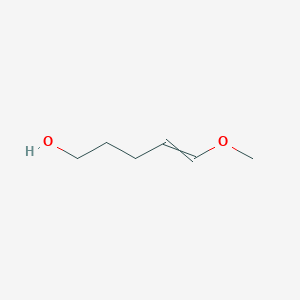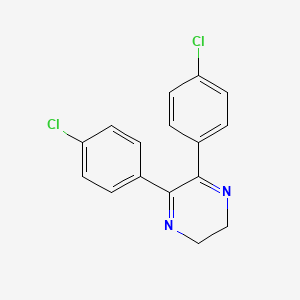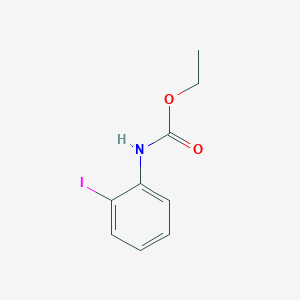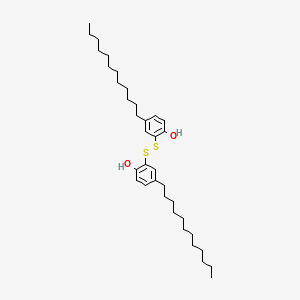
N,N''-Bis(2-ethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’'-Bis(2-ethylphenyl)guanidine is a guanidine derivative characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis(2-ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This reagent has shown efficiency in guanidylation reactions.
Cyanamides: Reacting cyanamides with derivatized amines.
Copper-Catalyzed Cross-Coupling: Utilizing copper-catalyzed cross-coupling chemistry.
Industrial Production Methods
Industrial production methods for guanidines often involve scalable processes such as:
Análisis De Reacciones Químicas
Types of Reactions
N,N’'-Bis(2-ethylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to form reduced guanidine derivatives.
Substitution: Nucleophilic substitution reactions where the ethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’'-Bis(2-ethylphenyl)guanidine oxide, while substitution reactions can produce a variety of substituted guanidines .
Aplicaciones Científicas De Investigación
N,N’'-Bis(2-ethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a kinase inhibitor.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N,N’'-Bis(2-ethylphenyl)guanidine exerts its effects involves its high basicity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and nucleic acids. The guanidine group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
N,N’'-Bis(2-methylphenyl)guanidine: Similar structure but with methyl groups instead of ethyl groups.
N,N’'-Bis(2-chlorophenyl)guanidine: Contains chlorophenyl groups, offering different reactivity and applications.
Uniqueness
N,N’'-Bis(2-ethylphenyl)guanidine is unique due to its specific ethylphenyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
101577-96-2 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
1,2-bis(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-3-13-9-5-7-11-15(13)19-17(18)20-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H3,18,19,20) |
Clave InChI |
AJNXCTFYCKDBPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=NC2=CC=CC=C2CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

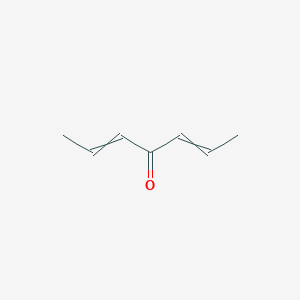
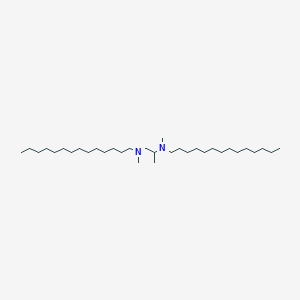
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
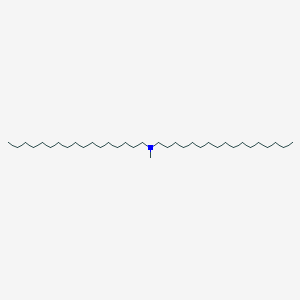
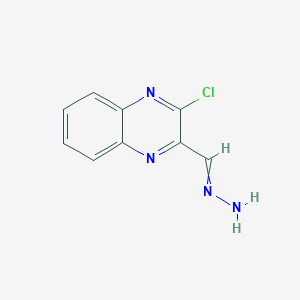
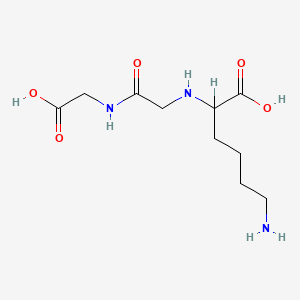
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
